![molecular formula C6H3F2NO3 B127638 3,5-Difluoro-2-nitrophenol CAS No. 151414-46-9](/img/structure/B127638.png)
3,5-Difluoro-2-nitrophenol
Overview
Description
3,5-Difluoro-2-nitrophenol (CAS: 151414-46-9) is a chemical compound with the molecular formula C6H3F2NO3 . It is also known by other synonyms such as Phenol, 3,5-difluoro-2-nitro-, and its molecular weight is 175.09 g/mol .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-2-nitrophenol consists of a phenol group with two fluorine atoms and a nitro group attached to the benzene ring . The InChIKey of the compound is LIQHPNDCQUCZKL-UHFFFAOYSA-N .Chemical Reactions Analysis
The thermal decomposition mechanisms of a similar compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), were studied under different heating conditions . The results showed that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 175.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 and a topological polar surface area of 66 Ų .Scientific Research Applications
High-Energy Explosives
3,5-Difluoro-2-nitrophenol has been used in the development of high-energy explosives . In a study, it was combined with 2,4,6,8,10,12-hexanitrohexaazaisowurtzitane (CL-20) to design a new melt-cast explosive. The resulting explosive demonstrated high energy and low sensitivity .
Thermal Decomposition Studies
The compound has been used in thermal decomposition studies . A comparative study with trinitroanisole (TNAN) was performed under different heating conditions to probe the thermal decomposition mechanisms of 3,5-Difluoro-2-nitrophenol .
Fluorinated Energetic Materials
3,5-Difluoro-2-nitrophenol is a fluorinated energetic material . The presence of fluorine affects the thermal stability and changes the reaction pathway of the compound .
Melt-Cast Explosive Carrier
The compound exhibits great potential to become the next generation melt-cast explosive carrier due to its ideal energy performances and insensitivities .
Safety Performance Testing
The safety performance of the compound, including mechanical sensitivity and thermal sensitivity, has been tested experimentally .
Molecular Dynamics Simulation
Molecular dynamics simulation method was used to theoretically study the binding energy, cohesive energy density, radial distribution function, and mechanical properties of systems with 3,5-Difluoro-2-nitrophenol .
Safety And Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .
properties
IUPAC Name |
3,5-difluoro-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQHPNDCQUCZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473712 | |
Record name | 3,5-difluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-nitrophenol | |
CAS RN |
151414-46-9 | |
Record name | 3,5-difluoro-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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